molecular formula C11H21IO B15272580 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

Cat. No.: B15272580
M. Wt: 296.19 g/mol
InChI Key: HQYWOHXKJKMKLY-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by the presence of an iodomethyl group, a methyl group, and a propan-2-yloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyl-1-(propan-2-yloxy)cyclohexane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone, water), and controlled temperature (0-25°C).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperature (0-10°C).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones.

    Reduction: Reduced derivatives with the iodomethyl group converted to a methyl group.

Scientific Research Applications

1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane depends on its chemical interactions with other molecules. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The propan-2-yloxy group may enhance the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a cycloheptane ring.

    1-(Iodomethyl)-1-(propan-2-yloxy)cyclooctane: Similar structure but with a cyclooctane ring.

Uniqueness

1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and physical properties. The combination of the iodomethyl and propan-2-yloxy groups also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-(iodomethyl)-4-methyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C11H21IO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

HQYWOHXKJKMKLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC(C)C

Origin of Product

United States

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